6-Methylpyridine-2,5-diamine
Overview
Description
6-Methylpyridine-2,5-diamine is an organic compound with the molecular formula C6H9N3 It is a derivative of pyridine, featuring two amino groups at the 2 and 5 positions and a methyl group at the 6 position
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Methylpyridine-2,5-diamine can be synthesized through several methods. One common approach involves the reduction of 2-amino-5-nitro-6-methylpyridine. This reduction can be achieved using hydrogenation in the presence of a palladium-on-carbon catalyst. The reaction typically takes place in an ethanol solvent under hydrogen pressure .
Industrial Production Methods
Industrial production of this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, alternative methods such as catalytic hydrogenation using different catalysts or solvents may be explored to improve scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
6-Methylpyridine-2,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogenation using palladium-on-carbon or sodium borohydride as reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Conversion to diamine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
6-Methylpyridine-2,5-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-Methylpyridine-2,5-diamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The presence of amino groups allows it to form hydrogen bonds and interact with other molecules, potentially affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2,6-Diaminopyridine: Similar structure but lacks the methyl group at the 6 position.
2,5-Diaminopyridine: Similar structure but lacks the methyl group at the 6 position.
6-Methylpyridine-3,5-diamine: Similar structure but with amino groups at different positions.
Uniqueness
6-Methylpyridine-2,5-diamine is unique due to the specific positioning of its amino and methyl groups, which can influence its reactivity and interactions with other molecules. This unique structure may confer distinct properties and applications compared to its analogs .
Properties
IUPAC Name |
6-methylpyridine-2,5-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-4-5(7)2-3-6(8)9-4/h2-3H,7H2,1H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPOAAORKNIRNMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370300 | |
Record name | 6-methylpyridine-2,5-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6992-84-3 | |
Record name | 6-methylpyridine-2,5-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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